3-(Ethoxymethyl)piperidine-1-carboximidamide is a chemical compound that belongs to the class of piperidine derivatives. It features a piperidine ring substituted with an ethoxymethyl group and a carboximidamide functional group. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals.
This compound can be synthesized through various chemical reactions involving piperidine derivatives and is often studied for its pharmacological properties. The synthesis and evaluation of related compounds have been documented in scientific literature, indicating its relevance in drug development and medicinal chemistry .
3-(Ethoxymethyl)piperidine-1-carboximidamide can be classified as:
The synthesis of 3-(Ethoxymethyl)piperidine-1-carboximidamide typically involves several steps, including the formation of the piperidine ring and subsequent functionalization. Common methods for synthesizing similar compounds include:
The synthesis may require specific reagents and conditions such as:
3-(Ethoxymethyl)piperidine-1-carboximidamide can participate in various chemical reactions, including:
Reactions involving this compound should be conducted under controlled conditions to prevent side reactions, and yields should be optimized through careful selection of solvents and reaction times.
The mechanism of action for 3-(Ethoxymethyl)piperidine-1-carboximidamide is not fully elucidated but is hypothesized based on its structural features:
3-(Ethoxymethyl)piperidine-1-carboximidamide has potential applications in:
Hybridization strategies have emerged as a powerful approach to enhance the biological profile of piperidine-carboximidamide scaffolds, particularly 3-(ethoxymethyl)piperidine-1-carboximidamide. These strategies involve the strategic fusion of pharmacophoric elements from different bioactive molecules onto the piperidine-carboximidamide core structure. The carboximidamide moiety (−C(=N)NH₂) serves as a critical functional group due to its hydrogen-bonding capacity and bioisosteric properties, allowing it to mimic carboxylic acids or esters in biological environments while offering improved metabolic stability [2] [6].
Recent advances have demonstrated the efficacy of molecular hybridization through the creation of piperine-carboximidamide hybrids. Piperine, a natural alkaloid from black pepper (Piper nigrum), possesses inherent anticancer properties. By conjugating its methylenedioxyphenyl moiety to the carboximidamide-functionalized piperidine core, researchers have developed dual-targeting agents with enhanced antiproliferative activity. The synthetic pathway involves: (1) alkaline hydrolysis of piperine to yield piperic acid, (2) preparation of substituted amidoximes, and (3) CDI-mediated coupling between piperic acid and the amidoxime precursors [2]. This approach yielded hybrid compounds VIa-k with significant activity against multiple cancer cell lines (Panc-1, MCF-7, HT-29, A-549), where the most potent derivatives (VIc, VIf, VIg, VIi, VIk) exhibited GI₅₀ values of 35–50 nM – substantially lower than the reference drug erlotinib [2] [6].
Table 1: Biological Activity of Piperidine-Carboximidamide Hybrids
Compound | R Group | Avg GI₅₀ (nM)⁺ | EGFR IC₅₀ (nM) | BRAFV600E IC₅₀ (nM) |
---|---|---|---|---|
VIb | 4-Cl | 57 | 118 | 92 |
VIc | 4-Br | 50 | 96 | 68 |
VIf | 2-Cl | 44 | 105 | 49 |
VIk | 3,4-diOMe | 39 | 127 | 40 |
Erlotinib* | - | >1000 | 82 | >1000 |
⁺Average across four cancer cell lines; *Reference drug [2] [6]
The bioactivity of these hybrids is profoundly influenced by the electronic and steric properties of substituents on the carboximidamide-attached aryl ring. Electron-withdrawing groups (e.g., 4-Br in VIc) enhance kinase inhibition, particularly against EGFR (IC₅₀ = 96 nM), while ortho-substituted derivatives (e.g., 2-Cl in VIf) show exceptional BRAFV600E inhibition (IC₅₀ = 49 nM). Hybrid VIk, bearing 3,4-dimethoxy substituents, emerged as a multi-targeted inhibitor with balanced potency against EGFR (127 nM), BRAFV600E (40 nM), and CDK2 (12 nM) – 1.5-fold more potent than dinaciclib [6]. This demonstrates how hybridization tailors the piperidine-carboximidamide scaffold for specific target interactions while leveraging the ethoxymethyl group's role in solubility and membrane permeability.
Catalytic technologies have revolutionized the functionalization of piperidine scaffolds, enabling precise stereocontrol and efficient introduction of substituents like the ethoxymethyl group. Modern approaches focus on transition-metal catalysis, biocatalysis, and tandem reactions that streamline the synthesis of 3-substituted piperidines such as 3-(ethoxymethyl)piperidine-1-carboximidamide [4] [8].
Heterogeneous Catalytic Hydrogenation: Beller's group pioneered cobalt-based nanocatalysts (supported on titanium nanoparticles with melamine) for pyridine hydrogenation – a key route to piperidine precursors. This system operates in water without acidic additives, converting substituted pyridines to piperidines in yields exceeding 85% under 50–70 bar H₂ at 100–120°C [4]. For stereoselective synthesis, ruthenium and nickel silicide catalysts achieve cis-selective hydrogenation of 3,4-disubstituted pyridines, crucial for pharmaceutical applications where relative configuration impacts biological activity. Glorius advanced this field with rhodium(I)/pinacol borane and palladium systems for synthesizing fluorinated piperidines, overcoming limitations of traditional methods through dearomatization/hydrogenation sequences that provide access to fluorinated analogs of drugs like Dyclonine and Eperisone [4].
Chemo-Enzymatic Cascades: A breakthrough approach combines chemical pyridine activation with enzymatic dearomatization. Activated pyridines are first reduced to tetrahydropyridines (THPs) using NaBH₄ (yields: 50–90%), followed by a one-pot biocatalytic cascade employing amine oxidase (AmOx) and ene-imine reductases (EneIREDs) [8]. The 6-hydroxy-D-nicotine oxidase (6-HDNO E350L/E352D variant) oxidizes N-alkyl THPs to dihydropyridiniums, which EneIREDs then reduce stereoselectively. This cascade generates 3-substituted piperidines with exceptional enantiocontrol (up to >99% ee), accommodating diverse substituents:
Table 2: Catalytic Systems for Piperidine Synthesis
Catalyst Type | Reaction | Conditions | Yield/ee | Key Advantages |
---|---|---|---|---|
Co/TiO₂-melamine | Pyridine → Piperidine | H₂O, 70 bar H₂, 100°C | >85% yield | Acid-free, recyclable |
Pd/C | Fluoropyridine → Fluoropiperidine | EtOAc, 20 bar H₂, rt | 78–92% yield | Moisture/air tolerant |
Rh(I)/pinacol borane | Fluoropyridine dearomatization | THF, 60°C | 45–90% yield, >20:1 dr | Access to axial fluoro-piperidines |
6-HDNO + EneIRED-01 | THP → (R)-Piperidine | Phosphate buffer, NADP⁺, 30°C | >90% yield, 96% ee | Biocatalytic, mild conditions |
6-HDNO + EneIRED-05 | THP → (S)-Piperidine | Phosphate buffer, NADP⁺, 30°C | 88% yield, 96% ee | Enantiocomplementary |
For 3,4-disubstituted piperidines, the chemo-enzymatic approach exhibits remarkable diastereocontrol. 3-Phenyl-4-methyl-THP delivers the cis-piperidine with >96:4 dr when processed with Series A EneIREDs, while Series B enzymes invert stereoselectivity [8]. This technology has been applied to syntheses of Preclamol (dopamine stabilizer) and ovarian cancer drug intermediates, underscoring its pharmaceutical relevance.
The integration of amidoxime functionalities into piperidine scaffolds represents a critical step in constructing 3-(ethoxymethyl)piperidine-1-carboximidamide derivatives. Optimization focuses on coupling efficiency, racemization suppression, and compatibility with sensitive functional groups like the ethoxymethyl moiety [2] [7].
Carbodiimide and Uronium-Based Coupling: Dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) remains a benchmark for carboximidamide formation, particularly for fragment coupling. However, uronium salts offer superior performance in challenging reactions. Hexafluorophosphate salts like HATU [(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid)] and HBTU facilitate amidoxime conjugation via in situ active ester formation. Critical optimizations include:
For 4,5-diaryl-1H-imidazole conjugation to piperazine-carboximidamides, CDI (1,1'-carbonyldiimidazole) proves optimal. CDI-mediated coupling between piperic acid and amidoximes proceeds at room temperature in 3 hours, achieving yields >75% without epimerization [2]. The mechanism involves initial formation of acyl imidazole, which reacts cleanly with the amidoxime nucleophile. This method is particularly suitable for acid-sensitive substrates, as it avoids the strong acidic conditions required in carbodiimide chemistry.
Phosphonium Reagent Strategies: When steric hindrance impedes uronium-mediated coupling (e.g., at C3 of piperidine), phosphonium reagents provide solutions. Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBroP) enables efficient coupling of sterically encumbered N-methylamino acids to carboximidamide precursors [7]. For 3-(ethoxymethyl)piperidine derivatives, PyAOP (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) achieves near-quantitative conversion in DMF at 0°C to room temperature, preserving the acid-labile ethoxymethyl group.
Table 3: Coupling Reagents for Amidoxime Integration
Reagent | Additive | Solvent | Time | Yield Range | Key Applications |
---|---|---|---|---|---|
DCC | HOAt | DCM | 12–24 h | 60–75% | Fragment coupling |
HATU | DIPEA | DMF | 1–2 h | 85–95% | Amidoxime conjugation |
CDI | None | DMF/THF | 2–3 h | 75–90% | Acid-sensitive substrates |
PyBroP | NMM | ACN | 4–6 h | 70–85% | Sterically hindered piperidines |
T3P® | Pyridine | EtOAc | 30 min | 88–93% | Large-scale synthesis |
Process-Scale Innovations: Industrial synthesis requires inexpensive, safe reagents with water-soluble byproducts. n-Propylphosphonic anhydride (T3P®) fulfills this need when used with pyridine base. T3P®-mediated couplings achieve 88–93% yield in 30 minutes under ambient conditions, with the ethoxymethyl group remaining intact. The water solubility of byproducts (alkylphosphonic acids) simplifies workup – a critical advantage for 3-(ethoxymethyl)piperidine-1-carboximidamide production [7].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9